

Spectroscopic and Mechanistic Insights into Aurantiamide Benzoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Aurantiamide benzoate**, a naturally occurring dipeptide derivative. Detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are presented, along with the experimental protocols for their acquisition. Furthermore, a proposed mechanism of action for its observed biological activities is illustrated, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural elucidation of **Aurantiamide benzoate** has been accomplished through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR spectra of **Aurantiamide benzoate** were recorded in deuterochloroform (CDCl₃) on a 400 MHz spectrometer for proton and 100 MHz for carbon nuclei. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for **Aurantiamide Benzoate**[1]



Position	¹ H Chemical Shift (δ, ppm), Multiplicity (J in Hz)	-3C Chemical Shift (δ. ppm)	
Phenylalanine-1 (Phe-1)			
2"	7.22-7.30 (m)	129.2	
3"	7.22-7.30 (m)	128.5	
4"	7.22-7.30 (m)	126.8	
5"	7.22-7.30 (m)	128.5	
6"	7.22-7.30 (m)	129.2	
7" (CH ₂)	3.23 (dd), 3.29 (dd)	38.2	
8 (CH)	4.94 (dd)	53.8	
9 (C=O)	-	171.8	
10 (NH)	6.64 (d, 10.2)	-	
Phenylalanine-2 (Phe-2)			
2'''	7.22-7.30 (m)	129.4	
3"'	7.22-7.30 (m)	128.6	
4'''	7.22-7.30 (m)	126.9	
5"'	7.22-7.30 (m)	128.6	
6'''	7.22-7.30 (m)	129.4	
11 (CH ₂)	2.91 (dd), 3.02 (dd)	37.0	
12 (CH)	4.64 (m)	55.2	
13 (NH)	6.57 (d, 9.8)	-	
Benzoyl Group (Amide)			
1'	-	134.5	
2'/6'	7.70 (d, 9.6)	127.0	
3'/5'	7.32 (m)	128.6	



4'	7.44 (t, 9.0)	131.6
14 (C=O)	-	167.3
Benzoate Group (Ester)		
1	-	130.3
2/6	7.66 (d, 9.0)	129.7
3/5	7.40 (t, 9.0)	128.4
4	7.52 (t, 9.0)	133.0
7 (C=O)	-	167.1
8 (CH ₂)	4.06 (dd), 4.56 (dd)	65.5

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) data was acquired on a Waters Xevo G2 QTOF mass spectrometer.[2] The analysis of **Aurantiamide benzoate** yielded a sodium adduct ion [M+Na]⁺ at m/z 529.2106, which corresponds to the molecular formula C₃₂H₃₀N₂O₄ (calculated for C₃₂H₃₀N₂O₄Na, 529.2103).[2] Electron ionization mass spectrometry (EIMS) showed a molecular ion peak [M]⁺ at m/z 506, consistent with the calculated molecular weight.[1]

Table 2: Mass Spectrometry Data for Aurantiamide Benzoate

Technique	lonization Mode	Observed m/z	Interpretation	Molecular Formula
HRESIMS	ESI+	529.2106	[M+Na]+	C32H30N2O4
EIMS	El	506	[M] ⁺	C32H30N2O4

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of **Aurantiamide benzoate**.



Isolation and Purification

Aurantiamide benzoate was isolated from the chloroform extract of the stem bark of Artocarpus kemando Miq. The crude extract was subjected to repeated column chromatography on silica gel using a hexane:acetone gradient. Further purification was achieved using a chromatotron with a silica gel support and a hexane:acetone mobile phase to yield pure Aurantiamide benzoate as white prisms.[1]

NMR Spectroscopy

A sample of pure **Aurantiamide benzoate** was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were acquired on a Bruker AV 500 NMR spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.[2] Standard pulse sequences were used for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments to enable full spectral assignment.

Mass Spectrometry

High-resolution mass spectra were obtained using a Waters Xevo G2 QTOF mass spectrometer with an ACQUITY UPLC BEH C-18 column (2.1 mm \times 50 mm, 1.7 μ m).[2] The sample was introduced via electrospray ionization (ESI) in positive ion mode. For electron ionization mass spectrometry (EIMS), a direct insertion probe was used.

Proposed Biological Activity and Signaling Pathway

Aurantiamide benzoate has been reported to exhibit several biological activities, including xanthine oxidase inhibition and anti-inflammatory effects.[3] While the precise signaling pathways for Aurantiamide benzoate are not fully elucidated, its structural analog, Aurantiamide acetate, has been shown to exert its anti-inflammatory and anti-viral effects through the inhibition of the NF-κB signaling pathway.[4][5] Given the structural similarity, a comparable mechanism is proposed for Aurantiamide benzoate.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to



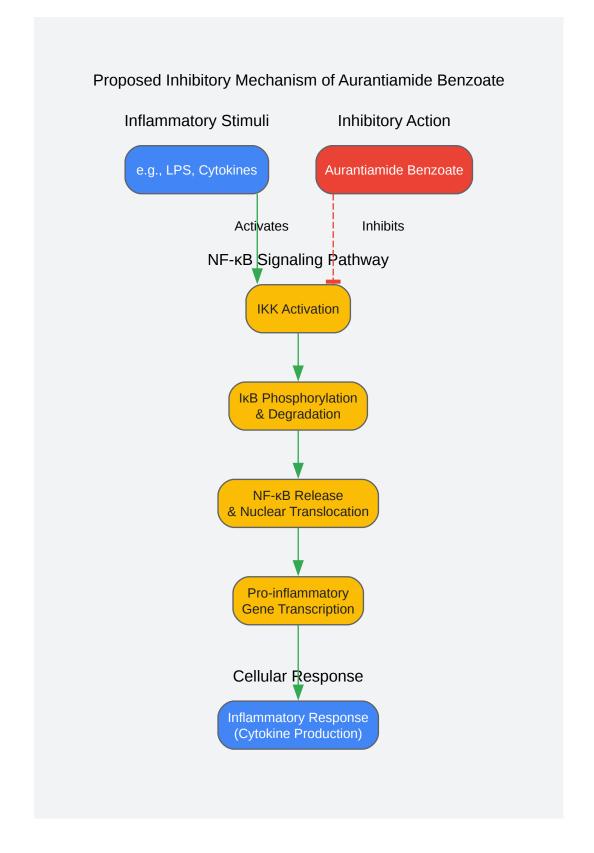
hyperuricemia and gout. **Aurantiamide benzoate** has been identified as a potent inhibitor of xanthine oxidase.[3]

Anti-inflammatory Activity via NF-kB Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is proposed that **Aurantiamide benzoate** may inhibit this pathway, leading to a reduction in the production of inflammatory mediators.

Below is a diagram illustrating the proposed inhibitory effect of **Aurantiamide benzoate** on the NF-kB signaling pathway.





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